molecular formula C17H14O8 B1222762 Taxifolin 3-O-acetate CAS No. 78834-97-6

Taxifolin 3-O-acetate

Cat. No.: B1222762
CAS No.: 78834-97-6
M. Wt: 346.3 g/mol
InChI Key: NPWRSXJQDKRXOR-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taxifolin 3-O-acetate is a semi-synthetic derivative of the bioactive flavonoid taxifolin (dihydroquercetin), where an acetyl group is regioselectively introduced at the 3-position of the parent flavanonol scaffold . This structural modification is a key area of investigation in chemical biology, as acetylation is known to alter critical physicochemical properties of flavonoids, including their solubility, stability, and cellular absorption, which can directly impact the compound's bioavailability and subsequent research applications . The parent compound, taxifolin, is well-characterized in scientific literature for its potent antioxidant activity, which is superior to many common flavonoids due to its phenolic hydroxyl groups that enable powerful free radical scavenging and metal ion chelation . Furthermore, taxifolin demonstrates significant anti-inflammatory properties by inhibiting key pathways such as NF-κB, as well as other pharmacological activities including anticancer, antimicrobial, hepatoprotective, and cardioprotective effects . Researchers utilize this compound primarily as a chemical tool to probe structure-activity relationships (SAR). Studying this derivative helps elucidate how esterification of the 3-hydroxyl group influences the molecule's mechanism of action, its interaction with biological targets, and its overall efficacy in various experimental models compared to the unmodified taxifolin . While specific biological data for this compound is less abundant than for its parent molecule, it serves as a crucial intermediate in synthetic chemistry and represents a promising candidate for developing novel compounds with enhanced or tailored biological profiles . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78834-97-6

Molecular Formula

C17H14O8

Molecular Weight

346.3 g/mol

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl] acetate

InChI

InChI=1S/C17H14O8/c1-7(18)24-17-15(23)14-12(22)5-9(19)6-13(14)25-16(17)8-2-3-10(20)11(21)4-8/h2-6,16-17,19-22H,1H3/t16-,17+/m1/s1

InChI Key

NPWRSXJQDKRXOR-SJORKVTESA-N

SMILES

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O

Canonical SMILES

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

Synthetic Methodologies for Taxifolin 3 O Acetate

Chemical Synthesis Approaches for 3-O-Acetylation of Taxifolin (B1681242)

The chemical synthesis of taxifolin 3-O-acetate primarily revolves around the selective acetylation of the hydroxyl group at the C-3 position of the taxifolin molecule. This requires careful consideration of reaction conditions and reagents to achieve the desired regioselectivity.

Esterification Reactions and Reagent Selection

The core of the chemical synthesis is the esterification of taxifolin. This is commonly achieved through the reaction of taxifolin with an acetylating agent. A classical and cost-effective method involves the use of acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). In this process, taxifolin is dissolved in anhydrous pyridine, followed by the dropwise addition of acetic anhydride. The reaction mixture is typically stirred at a controlled temperature of 25–40°C for 12–24 hours.

Another notable method is the Mitsunobu reaction. This approach utilizes a phosphine, such as triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD), to facilitate the esterification with acetic acid. This reaction is often carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. The key advantage of the Mitsunobu reaction is its high regioselectivity, preserving the stereochemistry of the taxifolin molecule.

Table 1: Comparison of Esterification Reagents for Taxifolin 3-O-Acetylation

Reagent SystemBase/CatalystSolventTemperatureKey Advantages
Acetic AnhydridePyridine or DMAPPyridine25–40°CCost-effective, scalable
Acetic Acid / DEAD / PPh3-THFRoom TemperatureHigh regioselectivity, preserves stereochemistry

Regioselective Acetylation Strategies

Achieving regioselectivity, the preferential reaction at a specific site in a molecule with multiple reactive sites, is a critical challenge in the synthesis of this compound. The taxifolin molecule possesses several hydroxyl groups, but the 3-OH group exhibits enhanced nucleophilicity under mildly acidic conditions due to its lower pKa compared to the other hydroxyl groups. This inherent chemical property aids in the regioselective acetylation at the C-3 position.

In the direct acetylation method using acetic anhydride and pyridine, the 3-OH group reacts preferentially. Similarly, the Mitsunobu reaction demonstrates high regioselectivity for the 3-OH group, which is attributed to steric and electronic factors. The use of protecting groups can also be a strategy to block other hydroxyl groups, thereby directing the acetylation to the desired C-3 position. For instance, methoxymethyl (MOM) groups have been used to protect phenolic hydroxyls during the synthesis of taxifolin from a chalcone (B49325) precursor, although this is a more indirect route to the final acetylated product. wordpress.com

Development of Novel Synthetic Pathways

While direct acetylation of taxifolin is the most straightforward approach, research into novel synthetic pathways for flavonoids and their derivatives is ongoing. One such approach involves the synthesis of the core flavonoid structure from simpler starting materials, followed by functional group modifications. For example, taxifolin itself can be synthesized from phloroglucinol (B13840) and caffeic acid via a chalcone intermediate. google.com This chalcone is then epoxidized and cyclized to form taxifolin. wordpress.comgoogle.com Subsequent regioselective acetylation would then yield this compound. While more complex, these multi-step syntheses offer greater control over the final structure and allow for the introduction of various functional groups.

Enzymatic Synthesis and Biotransformation Approaches to this compound

Enzymatic methods present an attractive alternative to chemical synthesis, often offering higher selectivity, milder reaction conditions, and a more environmentally friendly process. researchgate.net The focus here is on utilizing enzymes, particularly acetyltransferases, to catalyze the specific acetylation of taxifolin.

Enzyme Screening and Engineering for Acetyltransferase Activity

The successful enzymatic synthesis of this compound hinges on the identification and application of a suitable acetyltransferase. This involves screening various microorganisms or purified enzymes for their ability to catalyze the acetylation of taxifolin at the 3-O position. While the direct enzymatic acetylation of taxifolin to its 3-O-acetate derivative is a specific area of ongoing research, broader studies on the enzymatic acylation of flavonoids provide valuable insights. For instance, lipases such as those from Candida antarctica (CaLB) and Thermomyces lanuginosus (TLL) have been shown to catalyze the acetylation of various flavonoids. mdpi.com

Metabolic engineering of microorganisms like Yarrowia lipolytica also presents a promising avenue. By introducing acetyltransferase genes into engineered strains already optimized for taxifolin production, it may be possible to achieve de novo biosynthesis of this compound. Genome-scale metabolic modeling and flux balance analysis can be employed to identify and overcome potential bottlenecks in the acetylation process.

Reaction Optimization for Biocatalytic Production

Once a suitable enzyme or microbial system is identified, optimizing the reaction conditions is crucial for maximizing the yield and efficiency of this compound production. Key parameters that are often optimized include pH, temperature, substrate concentration, and the choice of solvent.

For instance, in the biotransformation of astilbin (B1665800) to taxifolin using the fungus Aspergillus fumigatus, the optimal pH was found to be 6.5 and the optimal temperature was 35°C. researchgate.netmdpi.com While this is a deglycosylation reaction, the principles of optimizing biocatalytic processes are transferable. The choice of solvent is also critical, as it can influence both enzyme activity and substrate solubility. Solvents like 2-methyl-2-butanol (B152257) and acetone (B3395972) have been frequently used for the acylation of flavonoids due to their low toxicity and potential for high conversion yields. mdpi.com

Table 2: Key Parameters for Optimization in Biocatalytic Acetylation

ParameterSignificanceExample from Flavonoid Biotransformation
pHAffects enzyme activity and stabilityOptimal pH of 6.5 for taxifolin production by A. fumigatus. researchgate.netmdpi.com
TemperatureInfluences reaction rate and enzyme stabilityOptimal temperature of 35°C for taxifolin production by A. fumigatus. mdpi.com
Substrate ConcentrationImpacts reaction kinetics and can cause substrate inhibitionVarying astilbin concentrations (1-8 g/L) tested to find optimal yield. mdpi.com
SolventAffects enzyme performance and substrate solubilityMTBE found to be an optimal solvent for the acetylation of myricetin (B1677590) and luteolin. mdpi.com

Post-Synthetic Purification Strategies

Following the synthesis of this compound, a robust purification strategy is essential to isolate the target compound from the reaction mixture, which may contain unreacted starting materials, reagents, and potential side-products. The primary methods employed are chromatographic separation and crystallization.

Chromatographic Separation Techniques for Acetylated Derivatives

Chromatographic techniques are powerful tools for the separation and purification of acetylated flavonoid derivatives like this compound. High-Performance Liquid Chromatography (HPLC) is a particularly effective method.

For the analytical confirmation of purity, a C18 column is commonly utilized with UV detection at a wavelength of 290 nm. While specific gradient programs for this compound are not extensively detailed in the literature, methods for the separation of taxifolin and its derivatives can be adapted. These typically involve a reverse-phase approach with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and acidified water. nih.govphcogres.comsielc.com The use of a gradient, where the proportion of the organic solvent is increased over time, allows for the efficient elution and separation of compounds with varying polarities. nih.govnih.gov For preparative HPLC, aimed at isolating larger quantities of the compound, similar solvent systems are employed, often on semi-preparative C18 columns. researchgate.net

Column chromatography is another valuable technique for the purification of taxifolin derivatives. Silica gel is a common stationary phase, where the crude reaction mixture is loaded onto the column and eluted with a solvent system of appropriate polarity. google.comjst.go.jp For instance, mixtures of chloroform (B151607) and methanol have been used to purify taxifolin, and similar systems can be optimized for its acetylated derivative. google.com Sephadex LH-20 is another effective stationary phase for the purification of flavonoids and their derivatives.

A summary of typical HPLC parameters for the analysis of taxifolin and related compounds is presented in Table 1.

Table 1: Illustrative HPLC Parameters for the Analysis of Taxifolin and its Derivatives

Parameter Description
Column C18 (various dimensions, e.g., 4.6 mm x 150 mm) nih.gov

| Mobile Phase | A: Acetonitrile or Methanol B: Water with acid (e.g., 0.03% Trifluoroacetic Acid, Phosphoric Acid) nih.gov | | Elution | Gradient or Isocratic nih.govphcogres.com | | Flow Rate | Typically 1.0 mL/min nih.gov | | Detection | UV at 290 nm |

Crystallization and Isolation Methodologies for High Purity

Crystallization is a crucial final step to obtain this compound of high purity. Following the initial workup of the reaction, which often involves quenching with ice-water, recrystallization is employed to remove remaining impurities. This process can yield the compound with a purity exceeding 95%.

The choice of solvent is critical for successful crystallization. For taxifolin itself, solvents such as ethanol, methanol, and hot water have been used for recrystallization. A specific patent describes the crystallization of taxifolin from a chloroform:methanol mixture. google.com For this compound, after quenching the reaction, the crude product can be subjected to recrystallization from a suitable solvent or solvent mixture to yield a purified crystalline solid. The selection of the recrystallization solvent is determined by the solubility profile of this compound, aiming for high solubility at elevated temperatures and low solubility at cooler temperatures to maximize yield.

Optimization of Synthetic Yields and Reaction Efficiency

Optimizing the synthetic process for this compound is key to maximizing yield and ensuring the efficiency and selectivity of the reaction. Several parameters can be adjusted to achieve this.

The regioselective acetylation of the 3-hydroxyl group is a primary consideration. One common method involves the use of acetic anhydride in the presence of a base like pyridine. The reaction temperature and duration are important variables; for instance, stirring at 25–40°C for 12–24 hours has been reported.

The Mitsunobu reaction offers another route with high regioselectivity. In this method, optimizing the stoichiometry of the reactants is crucial. A molar ratio of 1:1.2 of taxifolin to acetic acid has been shown to lead to over 85% conversion while minimizing side reactions. The choice of solvent also significantly impacts the reaction's efficiency. Tetrahydrofuran (THF) has been found to be superior to other polar aprotic solvents like dimethylformamide (DMF) in terms of both yield and selectivity for the Mitsunobu reaction.

Enzymatic approaches, while less specific to the 3-O-acetate in the available literature, offer potential for optimization through the selection of the appropriate lipase (B570770), acyl donor, solvent, and reaction conditions such as temperature and pH. mdpi.commdpi.com

Through careful optimization of these synthetic parameters, laboratory-scale synthesis of this compound can achieve yields in the range of 70-80%.

A summary of key optimization parameters for the synthesis of this compound is provided in Table 2.

Table 2: Key Parameters for Optimizing the Synthesis of this compound

Parameter Direct Acetylation (Acetic Anhydride) Mitsunobu Reaction
Reagents Acetic anhydride, Pyridine Acetic acid, DEAD, PPh3
Solvent Pyridine (acts as base and solvent) Tetrahydrofuran (THF)
Stoichiometry - 1:1.2 (Taxifolin:Acetic Acid)
Temperature 25–40°C Room Temperature
Reaction Time 12–24 hours -
Reported Yield 70-80% >85% conversion

Molecular and Cellular Investigations of Taxifolin 3 O Acetate Activity

Exploration of Molecular Targets and Ligand Interactions

The initial exploration into the bioactivity of Taxifolin (B1681242) 3-O-acetate has centered on identifying its molecular targets and understanding the nature of its interactions at a molecular level. Computational and in vitro methods have provided preliminary insights into its binding affinities and potential mechanisms of action.

Computational Docking and Molecular Dynamics Simulations for Binding Affinity

Computational docking studies have been instrumental in predicting the binding modes and affinities of Taxifolin 3-O-acetate with various protein targets. One notable study investigated its potential as an anticancer agent by docking it against the estrogen receptor alpha (ER-α), a key target in breast cancer therapy.

In a comparative molecular docking study, this compound was identified as one of several phytochemicals with the potential to bind to ER-α. researchgate.net The study compared the binding of these compounds to that of the established drug, tamoxifen. The results indicated that this compound exhibited a favorable docking score, suggesting a strong binding affinity for the receptor. researchgate.net

Table 1: Molecular Docking Scores of Selected Phytochemicals Against Estrogen Receptor Alpha (ER-α)

CompoundDocking ScoreInteracting Residues
Tamoxifen (Reference)-13.9701Arg394
This compound-16.7010Arg394, Thr347, Glu353
Silybin-16.7010Arg394, Thr347, Glu353
Data sourced from a comparative molecular docking study. researchgate.net

While these docking studies provide a valuable starting point, comprehensive molecular dynamics (MD) simulations for this compound are necessary to validate the stability of the predicted binding poses and to provide a more dynamic picture of the ligand-receptor interactions over time. Currently, there is a lack of published research detailing specific MD simulations for this compound with its putative targets. Methodological suggestions have been made to perform MD simulations to compare the interactions of taxifolin and its 3-O-acetate derivative with targets such as Aβ aggregates or cervical cancer proteins, but the results of such studies are not yet available in the public domain.

Enzyme Kinetics and Modulatory Effects on Biochemical Pathways

The acetylation of the 3-hydroxyl group in taxifolin to form this compound can significantly alter its interaction with enzymes and its effects on biochemical pathways. However, detailed enzyme kinetic studies specifically investigating the inhibitory or activatory effects of this compound are currently limited.

While research on the parent compound, taxifolin, has shown its ability to inhibit various enzymes, there is a clear need for dedicated studies to determine the specific kinetic parameters (e.g., Ki, IC50) of this compound against a range of enzymes to understand how acetylation influences its modulatory effects on biochemical pathways.

Receptor Binding Studies and Specificity Profiling

Beyond the estrogen receptor alpha, the broader receptor binding profile and specificity of this compound remain largely unexplored. Its classification in the Kyoto Encyclopedia of Genes and Genomes (KEGG) database under flavanones suggests its potential interaction with various biological pathways. However, specific experimental data from receptor binding assays against a panel of receptors are not currently available. Such studies are crucial to determine the selectivity of this compound and to identify any potential off-target effects. Some literature also mentions its potential as a sweetener, which may imply interactions with taste receptors. mdpi.comepdf.pubdokumen.pubethernet.edu.etgoogle.comepo.org

Analysis of Cellular Pathway Perturbations and Signaling Modulation

Effects on Intracellular Signaling Cascades and Protein Phosphorylation

The influence of this compound on intracellular signaling cascades and protein phosphorylation is an area that requires further investigation. While studies on taxifolin have indicated its ability to modulate pathways such as the PI3K/mTOR and NF-κB pathways, it is not yet clear how the 3-O-acetate functional group alters these effects. The acetylation could potentially enhance cellular uptake or alter the binding affinity for kinases and phosphatases involved in these cascades. Dedicated research is needed to map the specific signaling pathways perturbed by this compound.

Regulation of Gene Expression Profiles and Transcriptional Activity

Influence on Cellular Metabolism

Direct studies on the influence of this compound on cellular metabolism are not extensively documented in current scientific literature. However, research on related taxifolin glycosides, which also feature a modification at the 3-hydroxy position, provides some insight. For instance, taxifolin-3-O-glucoside has been shown to enhance glucose uptake in CC1 hepatocytes and to downregulate gluconeogenic enzymes like glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK) through the stimulation of AMPK phosphorylation in vitro. researchgate.net Another derivative, 2R, 3R taxifolin 3-O-rhamnoside, isolated from Hydnocarpus alpina, demonstrated an antihyperglycemic effect in diabetic rats by modulating key hepatic enzymes involved in glucose metabolism. sigmaaldrich.com Specifically, it was found to normalize blood glucose by increasing insulin (B600854) secretion through a K+-ATP channels dependent pathway. sigmaaldrich.com

The parent compound, taxifolin, has also been examined for its effects on glucose metabolism, where it was found to increase glucose uptake in L6 myotubes. researchgate.net Given that the 3-position is modified in this compound, its specific impact on these metabolic pathways would require direct investigation.

Mechanisms of Antioxidant Activity

The antioxidant mechanisms of the parent compound, taxifolin, have been thoroughly investigated. The presence of an acetate (B1210297) group at the 3-position in this compound would logically alter these properties, as the 3-hydroxyl group is a key participant in these activities.

Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS, superoxide)

Taxifolin is a well-documented scavenger of various free radicals. nih.gov It has demonstrated effective scavenging of 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. tandfonline.comnih.gov The scavenging of DPPH radicals is believed to occur via hydrogen atom transfer from taxifolin's phenolic hydroxyl groups to stabilize the radical. nih.govmdpi.com

Studies have also shown taxifolin to be a potent scavenger of superoxide (B77818) anion radicals, with a lower IC₅₀ value (indicating higher activity) than standard antioxidants like BHA, BHT, α-tocopherol, and trolox (B1683679) in some assays. tandfonline.com Furthermore, taxifolin has been reported to effectively scavenge peroxyl radicals (ROO•) and hydroxyl radicals (•OH). nih.govresearchmap.jp The antioxidant capacity is closely linked to its phenolic hydroxyl groups, particularly the 5- and 7-OH groups in the A-ring and the C-ring's 4-oxo function. nih.gov Acetylation of the 3-hydroxyl group would likely modify its contribution to these radical scavenging mechanisms.

In Vitro Radical Scavenging Activity of Taxifolin
Radical/AssayIC₅₀/EC₅₀ Value (µg/mL)Reference Compound(s)IC₅₀/EC₅₀ Value (µg/mL)Source
Superoxide anion radical9.91BHA, BHT, Trolox, α-tocopherol34.65, 69.31, 93.01, 46.51 tandfonline.com
DPPH radicalData not specified as IC₅₀-- tandfonline.com
ABTS radicalData not specified as IC₅₀-- tandfonline.com
DMPD radical231.04Trolox, BHA173.25, 231.01 tandfonline.com

Metal Chelation Properties and Redox Modulation

Taxifolin exhibits significant metal-chelating activity, which is an important indirect antioxidant mechanism. tandfonline.comnih.gov It can bind transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. nih.govmdpi.com The primary sites for metal chelation on the taxifolin molecule are the catechol group (3',4'-dihydroxy) on the B-ring, the 3-hydroxyl and 4-oxo groups on the C-ring, and the 5-hydroxyl and 4-oxo groups between the A and C rings. tandfonline.comrussiantaxifolin.com

Studies have demonstrated that taxifolin can form stable complexes with Fe²⁺ ions. tandfonline.commdpi.com This ability to chelate iron is crucial to its capacity to inhibit lipid peroxidation. russiantaxifolin.com The esterification of the 3-hydroxyl group to form this compound removes one of the key functional groups involved in metal chelation, which would predictably reduce its metal-binding capabilities compared to the parent taxifolin. tandfonline.com

Cellular Antioxidant Defense System Induction

Beyond direct radical scavenging and metal chelation, taxifolin can bolster the cell's own antioxidant defenses. It achieves this primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comnih.govnih.gov Nrf2 is a transcription factor that, under conditions of oxidative stress, moves to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes. mdpi.comnih.gov

Activation of the Nrf2/ARE pathway by taxifolin leads to the increased expression of several phase II antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.govnih.gov This upregulation enhances the cell's ability to neutralize reactive oxygen species and protect against oxidative damage. nih.gov Studies have shown that taxifolin induces Nrf2-ARE luciferase activity in HepG2-C8 cells and increases the mRNA and protein levels of Nrf2, HO-1, and NQO1 in JB6 P+ cells. nih.govnih.gov Research on a 7-O-ester of taxifolin has also shown upregulation of the Nrf2 pathway, suggesting that modification at other sites may not abolish this activity. nih.gov However, the specific effect of 3-O-acetylation on Nrf2 activation requires direct experimental validation.

Investigations of Anti-inflammatory Modulatory Effects at the Cellular Level

Inhibition of Pro-inflammatory Mediators in Cellular Models

The parent compound, taxifolin, has demonstrated significant anti-inflammatory properties in various cellular models. nih.govoup.com Its mechanisms often involve the suppression of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, taxifolin has been shown to inhibit the production of nitric oxide (NO) by blocking the expression of inducible nitric oxide synthase (iNOS) mRNA in a dose-dependent manner. bslonline.org

Furthermore, taxifolin can potently suppress the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and granulocyte-macrophage colony-stimulating factor (GM-CSF) in LPS-activated RAW264.7 cells. bslonline.org However, in the same study, it did not significantly modulate the expression of tumor necrosis factor-alpha (TNF-α). bslonline.org The anti-inflammatory effects of taxifolin are linked to its ability to inhibit the activation of key transcription factors like NF-κB and AP-1, which regulate the expression of many pro-inflammatory genes. bslonline.orgnih.gov

Studies on 7-O-esters of taxifolin have also reported strong, dose-dependent reduction of NO production and decreased levels of IL-6 and TNF-α in LPS-stimulated BV-2 microglial cells. nih.gov This suggests that acylated derivatives of taxifolin can retain potent anti-inflammatory activity. The specific efficacy of this compound in modulating these inflammatory pathways remains to be elucidated through dedicated research.

Inhibitory Effects of Taxifolin on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Cells
MediatorEffectMechanismSource
Nitric Oxide (NO)InhibitedInhibition of iNOS mRNA expression bslonline.org
Interleukin-1β (IL-1β)InhibitedSuppression of mRNA expression bslonline.org
Interleukin-6 (IL-6)InhibitedSuppression of mRNA expression bslonline.org
GM-CSFInhibitedSuppression of mRNA expression bslonline.org
Tumor Necrosis Factor-α (TNF-α)Not significantly modulated- bslonline.org

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

This compound has been noted for its significant anti-inflammatory properties, which are attributed to its ability to inhibit key inflammatory signaling pathways. Specifically, the compound has been shown to inhibit the activation of pathways such as Nuclear Factor-kappa B (NF-κB) and to reduce the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

While direct and detailed molecular studies on this compound are somewhat limited, a substantial body of research on its parent compound, taxifolin, provides a strong framework for understanding its potential mechanisms of action. The anti-inflammatory effects of taxifolin have been extensively investigated, particularly its role in modulating the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. It is important to note that the addition of the 3-O-acetate group may influence the bioavailability and activity of the molecule, but the core flavonoid structure's interactions are likely to be similar.

Modulation of the NF-κB Signaling Pathway by Taxifolin

The NF-κB signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Research indicates that taxifolin can effectively suppress the activation of this pathway. In dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, dietary supplementation with taxifolin was found to significantly inhibit the activation of NF-κB signaling frontiersin.orgnih.gov. This was evidenced by a decrease in the phosphorylation of both the p65 subunit of NF-κB and its inhibitory protein, IκBα frontiersin.orgnih.gov. The prevention of IκBα degradation is a key step, as it keeps NF-κB sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent transcription of inflammatory genes frontiersin.org.

In other models, such as in human bone marrow-derived macrophages, taxifolin has been shown to suppress NF-κB signaling induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) karger.comnih.gov. This inhibition of NF-κB activation, in turn, leads to a downregulation of osteoclast-specific genes karger.comnih.gov. Furthermore, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, taxifolin was observed to inhibit the transcriptional activity of NF-κB bslonline.org. This body of evidence suggests that a primary anti-inflammatory mechanism of taxifolin, and likely its 3-O-acetate derivative, is the potent suppression of the NF-κB signaling cascade.

Experimental ModelKey FindingsReference
DSS-induced colitis in miceInhibited phosphorylation of NF-κB p65 and IκBα. frontiersin.orgnih.gov
LPS-stimulated RAW264.7 macrophagesInhibited transcriptional activity of NF-κB. bslonline.org
RANKL-induced human bone marrow-derived macrophagesSuppressed NF-κB signaling pathway. karger.comnih.gov
Cerebral ischemia-reperfusion injury in ratsInhibited the enhanced activity of NF-κB. frontiersin.org

Modulation of the MAPK Signaling Pathway by Taxifolin

The MAPK signaling pathway, which includes key kinases such as ERK, JNK, and p38, is another critical regulator of inflammation. Studies have shown that taxifolin can modulate this pathway to exert its anti-inflammatory effects. In a study using LPS-induced RAW264.7 cells, taxifolin was found to significantly down-regulate the phosphorylation levels of the MAPK signal pathway nih.govnih.govresearchgate.net.

However, the role of MAPK signaling in taxifolin's anti-inflammatory action may be context-dependent. For instance, in the DSS-induced colitis model, taxifolin did not show a significant effect on the phosphorylation of p38, JNK, and ERK, suggesting that in this particular model of intestinal inflammation, the NF-κB pathway is the more dominant target frontiersin.org. Conversely, in other inflammatory contexts, the inhibition of MAPK pathways by taxifolin has been more clearly demonstrated frontiersin.org. Research has indicated that taxifolin's ability to down-regulate the expression of inducible nitric oxide synthase (iNOS), vascular endothelial growth factor (VEGF), cyclooxygenase-2 (COX-2), and TNF-α is not entirely dependent on the MAPK pathway, suggesting the involvement of other signaling routes as well nih.govnih.govresearchgate.netresearchgate.net.

Experimental ModelKey FindingsReference
LPS-induced RAW264.7 cellsDown-regulated the phosphorylation expression levels of the MAPK signal pathway. nih.govnih.govresearchgate.net
DSS-induced colitis in miceNo significant effect observed on the phosphorylation of p38, JNK, and ERK. frontiersin.org

Structure Activity Relationship Sar Studies of Taxifolin Acetate Derivatives

Influence of the 3-O-acetate Group on Biological Activity and Physicochemical Properties

The introduction of a 3-O-acetate group to the taxifolin (B1681242) scaffold significantly modifies its biological and physicochemical profile. This acetylation at the C-3 position of the C-ring results in the loss of a hydroxyl group, which in turn alters the molecule's hydrogen-bonding capacity. This structural change reduces the polarity of the compound, leading to enhanced lipid solubility. The addition of the acetyl group also introduces steric bulk, which can restrict the rotation around the C2-C3 bond.

From a biological perspective, the 3-O-acetate modification can influence the compound's activity in several ways. For instance, this acetylation may protect the taxifolin molecule from enzymatic degradation within a biological system. The altered polarity and solubility can also impact how the compound interacts with cell membranes and molecular targets. Research has shown that taxifolin 3-O-acetate exhibits notable antioxidant, anticancer, anti-inflammatory, and neuroprotective properties. Its antioxidant activity is crucial for mitigating cellular damage from oxidative stress. In the realm of cancer research, it has demonstrated the ability to inhibit the proliferation of various cancer cell lines by modulating signaling pathways involved in cell survival and apoptosis.

Comparative Analysis of this compound with Parent Taxifolin and Other Taxifolin Conjugates (e.g., glycosides, rhamnosides)

When comparing this compound to its parent compound, taxifolin, several key differences in their structure-activity relationships emerge. Taxifolin's bioactivity is often attributed to its antioxidant and radical scavenging capabilities, which are influenced by the arrangement of hydroxyl groups on its A and B rings and the C-ring structure. tandfonline.comcore.ac.uk The presence of the o-dihydroxy structure in the B ring is particularly important for effective free radical scavenging. core.ac.uk

The acetylation at the 3-position in this compound alters its properties compared to taxifolin. While taxifolin itself is a potent antioxidant, the modification in its derivative can lead to modulated activities. tandfonline.com For example, while the 3-hydroxyl group is considered to enhance radical scavenging activity, its acetylation in this compound may alter this specific interaction while potentially enhancing others due to changes in lipophilicity and steric hindrance. core.ac.uk

In comparison to taxifolin glycosides, such as Taxifolin 3-O-rhamnoside and Taxifolin-3-O-arabinopyranoside, the acetate (B1210297) derivative presents a different profile. Glycosylation, the attachment of a sugar moiety, generally increases the water solubility of the flavonoid. Taxifolin 3-O-rhamnoside has been studied for its antioxidant, anticonvulsant, anticancer, anti-inflammatory, and immunosuppressive effects. phcogres.com Similarly, taxifolin glycosides isolated from Rhododendron species have shown antioxidant, anti-inflammatory, and anti-atopic activities. cabidigitallibrary.org The sugar portion of these conjugates can influence their absorption, metabolism, and ultimately their biological effects, which will differ from the effects governed by the acetate group in this compound. For instance, Taxifolin 3-O-bata-xylopyranoside is another example of a glycosylated derivative found in nature. medchemexpress.com

The table below provides a comparative overview of Taxifolin and its derivatives.

CompoundKey Structural Difference from TaxifolinNotable Biological Activities
Taxifolin Parent compound with a 3-hydroxyl group. frontiersin.orgAntioxidant, anti-inflammatory, anticancer, cardioprotective. frontiersin.org
This compound Acetyl group at the 3-position. Antioxidant, anticancer, anti-inflammatory, neuroprotective.
Taxifolin 3-O-rhamnoside Rhamnose sugar moiety at the 3-position. phcogres.comnih.govAntidiabetic, antioxidant, anticonvulsant, anticancer, anti-inflammatory. phcogres.comnih.gov
Taxifolin-3-O-arabinopyranoside Arabinopyranose sugar moiety at the 3-position. cabidigitallibrary.orgAntioxidant, anti-inflammatory, anti-atopic. cabidigitallibrary.org

Elucidation of Key Pharmacophoric Elements for Specific Molecular and Cellular Activities

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For taxifolin and its derivatives, including this compound, several key pharmacophoric elements have been identified that contribute to their diverse molecular and cellular activities.

Studies suggest that metabolites of taxifolin that retain the same core fragment pattern may share the same pharmacophore, and thus exert similar pharmacological effects. nih.govnih.govscispace.com This indicates that the fundamental flavanonol skeleton is a crucial component of the pharmacophore. The specific arrangement of hydroxyl groups, the catechol moiety in the B-ring, and the carbonyl group in the C-ring are critical for many of the observed biological activities, particularly antioxidant and metal-chelating effects. nih.govmdpi.com

For specific activities, different structural features become more or less important. For example, in the context of BACE1 inhibition, which is relevant to Alzheimer's disease, the 4'-OH group in the B ring of flavonols is important, while the 5'-OH in flavanonols like taxifolin does not seem to have a significant effect. researchgate.net

The introduction of the 3-O-acetate group in this compound modifies the classic flavonoid pharmacophore. The loss of the 3-hydroxyl group and the addition of the more lipophilic acetate group can alter the molecule's interaction with target proteins and membranes. This modification can be a key element for specific activities where increased lipophilicity is advantageous for crossing cellular barriers or interacting with hydrophobic binding pockets.

Key pharmacophoric features for taxifolin derivatives can be summarized as:

Aromatic Rings (A and B rings): Provide the basic scaffold and are involved in π-π stacking interactions.

Hydroxyl Groups: Act as hydrogen bond donors and acceptors, crucial for antioxidant activity and interaction with polar sites on biological targets. The catechol (3',4'-dihydroxy) group on the B-ring is particularly important for antioxidant and metal-chelating activities. nih.govmdpi.com

Carbonyl Group (at C4): Acts as a hydrogen bond acceptor and is involved in metal chelation. nih.gov

3-O-substituent (Acetate or Sugar): Modulates physicochemical properties like solubility and lipophilicity, and can influence metabolic stability and target interaction.

Development of Predictive Models for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity of chemical compounds based on their molecular structures. analchemres.orgnih.govspringermedizin.de For flavonoids like taxifolin and its derivatives, 3D-QSAR models have been developed to understand and predict their antioxidant activities. analchemres.org These models consider not just the structural and electronic parameters of the molecules but also their interactions with their surrounding environment. analchemres.org

The development of a QSAR model typically involves the following steps:

Data Set Collection: A set of molecules with known biological activities (e.g., IC50 values for enzyme inhibition) is compiled. This would include taxifolin, this compound, and other related flavonoids. nih.govspringermedizin.de

Descriptor Calculation: Various molecular descriptors are calculated for each molecule. These can include physicochemical properties, electronic properties, and 3D structural parameters.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. analchemres.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For instance, a QSAR model for BACE1 inhibitors included taxifolin and helped in screening for potent natural compounds. researchgate.net Such models can provide insights into the structural requirements for a specific biological activity. For example, a model might reveal that the presence of an electronegative and polarizable atom in the structure could increase antioxidant activity. analchemres.org

The development of predictive QSAR models for this compound and its analogues is a valuable tool for designing new derivatives with enhanced or specific biological activities. By understanding the quantitative impact of structural modifications, such as the 3-O-acetate group, researchers can rationally design novel compounds with improved therapeutic potential.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of Taxifolin (B1681242) 3-O-acetate, enabling its separation from complex mixtures and the determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of taxifolin and its derivatives. Method development for Taxifolin 3-O-acetate would logically follow the principles established for its parent compound, taxifolin.

Method Development: A typical HPLC method for taxifolin analysis utilizes a reverse-phase (RP) C18 column. phcogres.comscielo.br The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous solution containing a small percentage of acid, such as formic acid or acetic acid, to improve peak shape and resolution. phcogres.comscielo.br For instance, a gradient elution program could start with a lower concentration of the organic solvent and gradually increase it over the course of the analysis to elute compounds with increasing hydrophobicity. phcogres.com Detection is commonly performed using a photodiode array (PDA) or UV detector, with a characteristic wavelength for taxifolin and its derivatives being around 288-290 nm. scielo.br

Validation: Method validation is essential to ensure the reliability of the analytical data. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of this compound in a blank sample. scielo.br

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting peak area against a series of known concentrations. phcogres.comscielo.br For taxifolin, linearity has been demonstrated in ranges such as 0.1-0.8 µg/ml. phcogres.com

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For taxifolin, LOD and LOQ values have been reported as 6.52 µg/mL and 21.70 µg/mL, respectively, in one study. scielo.br

Precision: The closeness of agreement between a series of measurements. It is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels, with the relative standard deviation (RSD) typically required to be below a certain threshold (e.g., ≤ 5%). scielo.br

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the standard is added to a sample and the percentage recovered is calculated. phcogres.comscielo.br Average recovery rates for taxifolin have been reported to be between 97% and 102.1%. phcogres.comresearchgate.net

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Interactive Data Table: HPLC Method Parameters for Taxifolin Analysis
ParameterTypical ConditionsReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) scielo.br
Mobile Phase Acetonitrile/Methanol and Water with 0.1% Formic/Acetic Acid (Gradient) phcogres.com
Flow Rate 1.0 mL/min phcogres.com
Detection UV/PDA at ~290 nm scielo.br
Injection Volume 20 µL scielo.br
Column Temperature 40 °C scielo.br

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are achieved by using columns with smaller particle sizes (typically sub-2 µm). nih.gov UPLC methods are particularly valuable for the rapid analysis of complex samples and for metabolomics studies involving taxifolin and its derivatives. chemfaces.com The principles of method development for UPLC are similar to HPLC, but with adjustments to flow rates and gradient profiles to accommodate the smaller column dimensions and higher pressures. nih.gov A UPLC system coupled with a Q-TOF/MS (Quadrupole Time-of-Flight Mass Spectrometry) has been utilized for the metabolic profiling of taxifolin. chemfaces.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Flavonoids like taxifolin and its acetate (B1210297) derivatives are generally non-volatile due to their polar nature and high molecular weight. Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable forms suitable for GC analysis. jfda-online.com

Common derivatization techniques include silylation, which replaces active hydrogens in hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. jfda-online.com This process reduces the polarity and increases the volatility of the analyte. The resulting TMS derivatives of this compound can then be separated on a GC column, typically a capillary column with a non-polar or medium-polar stationary phase. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Hyphenated Techniques for Structural Confirmation and Quantification

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the unambiguous identification and precise quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a highly sensitive and selective technique for the analysis of taxifolin and its derivatives. nih.govnih.gov

Identification: LC-MS/MS provides structural information by separating the compounds chromatographically, followed by ionization and mass analysis. The parent or precursor ion corresponding to the molecular weight of the analyte is selected in the first mass analyzer (Q1). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer (Q3). The fragmentation pattern is a unique "fingerprint" that allows for confident identification of the compound. For taxifolin, a common transition monitored in negative ion mode is m/z 303.0 → 285.0. nih.gov For this compound, the precursor ion would be expected at a higher m/z value due to the addition of the acetyl group.

Quantification: Quantification is typically performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.gov This approach provides excellent sensitivity and selectivity, minimizing interferences from the sample matrix. LC-MS/MS methods have been successfully developed and validated for the quantification of taxifolin in various biological matrices, demonstrating good linearity, precision, and accuracy. nih.gov A study on taxifolin showed a linear range of 5.0–4280 ng/mL with a limit of quantification of 5.0 ng/mL. nih.gov

Interactive Data Table: LC-MS/MS Parameters for Taxifolin Analysis
ParameterTypical ConditionsReference
Ionization Mode Electrospray Ionization (ESI), Negative nih.gov
Scan Mode Multiple Reaction Monitoring (MRM) nih.gov
Precursor Ion (Taxifolin) m/z 303.0 nih.gov
Product Ion (Taxifolin) m/z 285.0 nih.gov
Column C18 (e.g., 150 mm × 2.1 mm, 1.8 μm) nih.gov
Mobile Phase Acetonitrile and Water with Ammonium Acetate nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of the volatile derivatives of this compound. After derivatization (e.g., silylation), the sample is injected into the GC, where the components are separated. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the derivatized analyte. researchgate.net

The fragmentation patterns of the derivatized this compound can be used for its identification by comparing them to spectral libraries or by interpreting the fragmentation pathways. GC-MS is a highly reliable technique for confirming the presence of compounds in complex mixtures. mdpi.com

LC-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Spectroscopic Approaches for Elucidating Molecular Structure and Conformation

The definitive structural elucidation and conformational analysis of this compound rely on a suite of sophisticated spectroscopic techniques. These methods are instrumental in confirming the molecular skeleton, the specific location of the acetate group, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of this compound. researchgate.net Techniques such as ¹H NMR and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms within the molecule, confirming the flavanonol core and the presence of the acetyl group. Advanced 2D-NMR experiments are employed to establish the connectivity between atoms, solidifying the assignment of the acetate group to the C-3 position. These spectroscopic studies are also crucial for confirming the trans configuration of the protons on carbons C2 and C3, a key stereochemical feature of the taxifolin backbone. acs.org

Mass Spectrometry (MS) is another vital tool, primarily used to determine the compound's molecular weight and elemental composition with high accuracy. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) confirm the molecular formula C₁₇H₁₄O₈ by detecting the protonated molecule [M+H]⁺. ebi.ac.uk Tandem mass spectrometry (MS/MS) is further utilized to fragment the molecule, providing structural insights by analyzing the resulting pieces, which helps to confirm the identity of the core structure and its substituents. cabidigitallibrary.org

For conformational analysis, X-ray crystallography provides unparalleled insight into the solid-state structure. This technique has been used to reveal that the heterocyclic C-ring of taxifolin derivatives often adopts a "sofa" conformation. It also clarifies the spatial orientation of the substituent groups, noting that the acetate group typically assumes an equatorial position to minimize steric hindrance. Furthermore, crystallographic data details the intricate network of intramolecular and intermolecular hydrogen bonds that stabilize the molecular structure and influence its crystal packing.

Collectively, these spectroscopic approaches provide a comprehensive and unambiguous characterization of this compound's molecular structure and conformation, which is fundamental for understanding its chemical behavior and biological interactions.

Advanced Techniques for Metabolite Profiling in Complex Research Systems

Identifying and quantifying this compound and its metabolic products within complex biological matrices, such as plasma, urine, or tissue extracts, necessitates the use of advanced analytical techniques. nih.govmdpi.com These methods offer the high sensitivity and selectivity required to distinguish and measure metabolites that are often present at very low concentrations.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the gold standards for metabolite profiling. nih.gov Specifically, UHPLC-tandem mass spectrometry (UHPLC-MS/MS) is a powerful technique developed for the determination of taxifolin and its derivatives in biological samples like rat plasma. nih.gov This methodology involves several key steps:

Sample Preparation: The initial step involves extracting the target compounds from the complex biological matrix. A common method is liquid-liquid extraction (LLE) using a solvent like ethyl acetate to separate the analytes from plasma proteins and other interfering substances. nih.gov

Chromatographic Separation: The extract is then injected into a UHPLC system. The use of columns with small particle sizes (e.g., sub-2 µm) allows for rapid and highly efficient separation of the parent compound from its various metabolites within a short run time. nih.gov

Mass Spectrometric Detection: The separated compounds are ionized and detected by a tandem mass spectrometer (e.g., a Triple Quadrupole system). nih.gov This detector is set to monitor specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and allows for accurate quantification even in a complex background. nih.govnih.gov

The validation of these methods according to regulatory guidelines ensures their reliability for pharmacokinetic studies. nih.gov This includes assessing linearity, sensitivity (limit of quantification), precision, accuracy, recovery, and stability. nih.govphcogres.com Such validated methods have been successfully applied to investigate the pharmacokinetic profiles of taxifolin and its derivatives, revealing how they are absorbed, distributed, metabolized, and excreted in preclinical models. nih.govmdpi.com The ability to profile these metabolites is crucial, as studies have shown that stereoisomers of taxifolin are distributed differently throughout the body and that numerous metabolites can be formed and found in various organs and fluids. mdpi.com

Analytical TechniqueApplication in this compound ResearchKey Findings/Capabilities
UHPLC-MS/MS Pharmacokinetic studies in rat plasma. nih.govEnables rapid and sensitive quantification of taxifolin and its metabolites. The method has been validated for linearity, precision, and accuracy, with a lower limit of quantification in the low ng/mL range. nih.gov
HPLC-DAD-ESI/MS Structural elucidation of flavonoids in extracts. nih.govIdentifies and provides structural information on various flavonoids, including taxifolin derivatives, in complex mixtures like plant extracts. nih.gov
NMR Spectroscopy Structural and stereochemical confirmation. researchgate.netConfirms the flavanonol backbone, the position of the acetate group, and the trans configuration of the C2/C3 protons. acs.org
X-ray Crystallography Conformational analysis in the solid state. Determines the 3D structure, including the "sofa" conformation of the C-ring and the equatorial position of the acetate group.

Biosynthetic Considerations and Semi Synthesis Approaches

Metabolic Engineering Strategies for Enhanced Biosynthesis of Taxifolin (B1681242) Precursors

The microbial production of taxifolin, the direct precursor to Taxifolin 3-O-acetate, has been a significant focus of metabolic engineering. By introducing and optimizing heterologous biosynthetic pathways in various microbial hosts, researchers have successfully increased the yields of this valuable flavonoid. The general biosynthetic pathway to taxifolin begins with the amino acid L-tyrosine, which is converted through a series of enzymatic steps to naringenin (B18129), a key intermediate. Naringenin is then hydroxylated to produce eriodictyol (B191197), which is subsequently converted to taxifolin. nih.govmdpi.com

Key enzymes in the taxifolin biosynthetic pathway include:

Tyrosine Ammonia Lyase (TAL): Converts L-tyrosine to p-coumaric acid.

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. nih.gov

Chalcone Isomerase (CHI): Converts naringenin chalcone to naringenin. nih.gov

Flavonoid 3'-hydroxylase (F3'H): Hydroxylates naringenin to produce eriodictyol.

Flavanone 3-hydroxylase (F3H): Converts eriodictyol to taxifolin. mdpi.com

Metabolic engineering efforts have focused on several key strategies to enhance the production of taxifolin precursors in microbial hosts like Yarrowia lipolytica and Saccharomyces cerevisiae. These strategies include the overexpression of rate-limiting enzymes, increasing the supply of essential precursors like malonyl-CoA and L-tyrosine, and the stable integration of biosynthetic genes into the host genome. acs.org For instance, in Y. lipolytica, the synthesis of (2S)-taxifolin was achieved by dividing the pathway into four modules for genomic integration, leading to a production of 50 mg/L of (2S)-taxifolin after 96 hours of fermentation. acs.org Another approach involved compartmentalizing the taxifolin biosynthetic pathway into the peroxisomes of S. cerevisiae, which leverages the high concentration of the precursor acetyl-CoA within this organelle. This strategy, combined with the optimization of cofactor supply, resulted in a taxifolin titer of 120.3 ± 2.4 mg/L in shake-flask fermentation. nih.gov

Table 1: Metabolic Engineering Strategies for Enhanced Taxifolin Precursor Biosynthesis
Microbial HostEngineering StrategyKey Genes/Enzymes InvolvedReported TiterReference
Yarrowia lipolyticaModular pathway integration into the genome.TAL, 4CL, CHS, CHI, F3'H, F3H and precursor pathway genes (Aro4, Aro7, etc.).50 mg/L acs.org
Saccharomyces cerevisiaePeroxisomal compartmentalization of the biosynthetic pathway.F3H, F3'H, Cpr, and genes for cofactor regeneration.120.3 ± 2.4 mg/L nih.gov
Corynebacterium glutamicumHeterologous expression of the phenylpropanoid pathway.PAL, C4H, CHS, CHI, F3H.Data not specified for taxifolin, but established for flavonoid precursors. mdpi.com

Semi-synthetic Derivatization Pathways from Naturally Occurring Taxifolin

Once taxifolin is obtained, either through extraction from natural sources like larch wood or through microbial biosynthesis, it can be converted to this compound via semi-synthetic methods. mdpi.com The key to this transformation is the regioselective acetylation of the hydroxyl group at the C-3 position of the taxifolin molecule.

Chemical synthesis methods have been developed to achieve this specific acetylation. One common method involves dissolving taxifolin in anhydrous pyridine (B92270) and then adding acetic anhydride (B1165640). The reaction is typically stirred at a controlled temperature (e.g., 25–40°C) for several hours. The higher nucleophilicity of the 3-OH group compared to the other hydroxyl groups on the taxifolin molecule allows for its preferential reaction under these conditions. Another established method is the Mitsunobu reaction, where taxifolin is reacted with acetic acid in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) in a solvent like tetrahydrofuran (B95107) (THF). This reaction is known for its high regioselectivity and preservation of the molecule's stereochemistry.

Enzymatic acylation presents a greener alternative to chemical synthesis, offering high regioselectivity under mild reaction conditions and avoiding the need for protecting groups. osti.govresearchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used biocatalysts for the acylation of flavonoids. academicjournals.org These enzymes can catalyze the transfer of an acetyl group from an acyl donor, like vinyl acetate (B1210297), to the 3-OH position of taxifolin. The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards synthesis. osti.gov

Table 2: Semi-synthetic Pathways to this compound
MethodReagents/EnzymeKey FeaturesReference
Chemical Synthesis (Acetylation)Acetic anhydride, pyridinePreferential reaction at the more nucleophilic 3-OH group.
Chemical Synthesis (Mitsunobu Reaction)Acetic acid, DEAD, PPh₃High regioselectivity and preservation of stereochemistry.
Enzymatic AcylationLipase (e.g., Candida antarctica lipase B), acyl donor (e.g., vinyl acetate)High regioselectivity, mild reaction conditions, environmentally friendly. osti.govacademicjournals.org

Bioreactor System Optimization for Microbial or Plant Cell Culture Production of Taxifolin Derivatives

The scalable production of taxifolin and its derivatives, including this compound, relies on the optimization of bioreactor systems. Whether using microbial cells or plant cell cultures, controlling the fermentation or culture conditions is crucial for maximizing yield and productivity. academicjournals.org

For microbial production of taxifolin, fed-batch fermentation is a commonly employed strategy. This involves the controlled feeding of nutrients, such as a carbon source (e.g., glucose or glycerol) and a nitrogen source, to maintain optimal growth and production phases. mdpi.com The oxygen supply is another critical parameter, as many of the biosynthetic enzymes, particularly the P450 monooxygenases like F3'H, require molecular oxygen. acs.org The composition of the culture medium, including the presence of precursors and inducers, also significantly impacts the final titer.

The production of this compound in a bioreactor can be envisioned as a two-step process: the fermentation to produce taxifolin, followed by an in-situ or downstream biocatalytic conversion to the acetate derivative. Alternatively, a single-step process could be developed by engineering the microbial host to express not only the taxifolin biosynthetic pathway but also a suitable acetyltransferase enzyme. This would require further optimization of the bioreactor conditions to support both the primary metabolic pathways for growth and precursor supply, as well as the heterologous pathways for taxifolin synthesis and its subsequent acetylation. Genome-scale metabolic modeling (GSM) and flux balance analysis (FBA) are powerful computational tools that can be used to predict metabolic bottlenecks and guide the optimization of fermentation conditions for enhanced production of taxifolin derivatives.

Table 3: Bioreactor Optimization Parameters for Flavonoid Production
ParameterOptimization StrategyRationaleReference
Feeding StrategyFed-batch or continuous culture.Prevents substrate inhibition and maintains optimal nutrient levels for growth and production. mdpi.com
Oxygen SupplyControl of dissolved oxygen (DO) levels through aeration and agitation.Essential for the activity of oxygen-dependent enzymes in the biosynthetic pathway. acs.org
Medium CompositionOptimization of carbon/nitrogen ratio, addition of precursors and inducers.Enhances precursor supply and induces the expression of biosynthetic genes.
pH and TemperatureMaintained at optimal levels for the specific microbial host or enzyme activity.Ensures optimal enzyme function and cell viability. mdpi.com

Future Research Trajectories and Theoretical Frameworks for Taxifolin 3 O Acetate

Emerging Research Paradigms for Flavonoid Acetates in Chemical Biology

The study of flavonoid acetates, including Taxifolin (B1681242) 3-O-acetate, is moving beyond traditional pharmacological evaluation into the realm of chemical biology. Here, these molecules are not just seen as potential therapeutic agents but as sophisticated tools to probe biological systems. One emerging paradigm involves using flavonoid acetates to overcome the limitations of their parent compounds, such as low bioavailability, rapid metabolism, and aqueous insolubility. rsc.orgresearchgate.net Chemical modifications, like acetylation, can produce derivatives with improved properties that allow them to reach their target sites more effectively, making them valuable for studying cellular processes. rsc.orgnih.gov

Synthetic biology and metabolic engineering represent another frontier. biotechrep.ir Researchers are now looking to engineer metabolic pathways in microbial hosts, such as Yarrowia lipolytica, for the heterologous biosynthesis of taxifolin and its derivatives. acs.org This approach allows for the production of specific, modified flavonoids that can be used to investigate structure-activity relationships and biological mechanisms. By introducing acetyltransferase genes into engineered yeast strains, it may be possible to produce Taxifolin 3-O-acetate through fermentation, providing a sustainable and scalable source for research. This intersection of synthetic biology and flavonoid chemistry holds promise for creating novel molecular probes to dissect complex biological pathways. biotechrep.ir

Furthermore, flavonoid acetates are being explored in the context of developing "pro-drugs" or enhancing drug delivery. The acetate (B1210297) group can modify the polarity of the parent flavonoid, potentially improving its ability to cross biological membranes. rsc.org This concept is central to chemical biology's goal of designing molecules with specific functions to interact with and report on biological environments.

Development of Advanced Computational Models for Predicting Biological Activity and SAR

The development of advanced computational models is revolutionizing the study of flavonoids like this compound. These in silico methods offer a cost-effective and rapid means to predict biological activity and elucidate structure-activity relationships (SAR). researchgate.nettandfonline.commpg.de

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of this approach. nih.gov Classical 2D-QSAR models establish mathematical correlations between the physicochemical properties or structural features of compounds and their biological activities. analchemres.orgspringermedizin.de For flavonoids, these models have been used to predict activities ranging from antioxidant capacity to enzyme inhibition. researchgate.netanalchemres.org More advanced 3D-QSAR approaches consider the three-dimensional structure of the molecules and their interaction with biological targets, providing more detailed and interpretable models. analchemres.org

Modern computational strategies now incorporate a variety of sophisticated techniques:

Machine Learning: Supervised machine learning algorithms are being applied to QSAR studies to build predictive models based on existing biochemical data. nih.govspringermedizin.de

Molecular Docking: This technique simulates the binding of a flavonoid derivative to the active site of a target protein, helping to predict binding affinity and interaction modes. tandfonline.comrsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction. tandfonline.comfrontiersin.org

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups required for biological activity, guiding the design of new and more potent derivatives. nih.gov

These computational tools are not only predictive but also explanatory. For instance, calculations of molecular electrostatic potential (MEP) maps and frontier molecular orbitals (FMO) analysis can help to understand the antioxidant mechanisms of flavonoids at a quantum chemical level. mdpi.com By combining these computational approaches, researchers can screen large libraries of virtual compounds, prioritize candidates for synthesis and testing, and gain a deeper understanding of the structural features of this compound that govern its biological function. researchgate.netfrontiersin.org

Table 1: Parameters Used in QSAR Model Development and Validation This table is a representative example of parameters used in QSAR studies and does not reflect a single specific study on this compound.

Parameter Symbol Description Role in Modeling
Coefficient of Determination Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. nih.gov Measures the goodness-of-fit of the model to the training set data.
Adjusted R-squared R²adj A modified version of R² that adjusts for the number of predictors in the model. nih.gov Provides a more accurate measure of model fit, especially with multiple variables.
Cross-validated R-squared Q² or R²cv Measures the predictive ability of the model, often determined by leave-one-out (LOO) cross-validation. analchemres.orgnih.gov Assesses the robustness and predictive power of the QSAR model on new data.
Predicted Residual Sum of Squares PRESS The sum of the squared differences between the observed and predicted values for each observation when it is left out of the model fitting process. nih.gov Used in cross-validation to evaluate the predictive accuracy of the model.
Standard Deviation of Error of Prediction SDEP The standard deviation of the errors of prediction for a test set. nih.gov Indicates the accuracy of predictions made by the model.

Innovative Methodological Advancements in the Synthesis and Characterization of Taxifolin Derivatives

Progress in the synthesis and characterization of taxifolin derivatives is crucial for advancing research into compounds like this compound. Innovations in both chemical and biological synthesis are enabling more efficient and targeted production of these molecules.

Chemical Synthesis: The chemical synthesis of taxifolin derivatives often involves multi-step processes. A common route to taxifolin itself starts from less expensive materials like phloroglucinol (B13840) and caffeic acid to form a chalcone (B49325) intermediate. google.comthieme-connect.com This chalcone can then undergo epoxidation and subsequent acid-catalyzed cyclization to yield the taxifolin scaffold. google.comwordpress.com

The synthesis of specific derivatives like this compound involves the strategic use of protecting groups. For instance, to achieve selective acylation at the 3-hydroxyl position, other phenolic hydroxyls can be protected, for example, as benzyl (B1604629) ethers. butlerov.com The free 3-hydroxyl group is then acylated using an appropriate reagent, followed by deprotection to yield the final product. butlerov.com Research continues into developing more efficient and selective acylation and other modification reactions for flavonoids. davidpublisher.com

Biological and Biotechnological Synthesis: Biocatalysis and biotransformation are emerging as powerful and sustainable alternatives to traditional chemical synthesis. Fungal biotransformation, for example, has been used to produce taxifolin by deglycosylating astilbin (B1665800) (taxifolin-3-O-rhamnoside) using fungal strains like Aspergillus fumigatus. mdpi.com This enzymatic approach can achieve high yields under mild conditions, avoiding the degradation that can occur with harsh acid hydrolysis. mdpi.com As mentioned previously, the de novo synthesis of taxifolin in engineered microbes like Yarrowia lipolytica is a significant advancement, opening the door for the programmed biosynthesis of various derivatives. acs.org

Characterization Techniques: Once synthesized, rigorous characterization is essential to confirm the structure and purity of this compound. A suite of modern analytical techniques is employed for this purpose:

High-Performance Liquid Chromatography (HPLC): Used to purify the compound and confirm its purity, often with a C18 column and UV detection. phcogres.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure, with key signals confirming the presence and position of the acetate group.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and confirm the molecular formula of the synthesized compound.

Table 2: Spectroscopic Data for the Characterization of this compound This table presents typical characterization data and is for illustrative purposes.

| Technique | Parameter | Observed Value / Signal | Interpretation | | :--- | :--- | :--- | :--- | | ¹H NMR | Chemical Shift (δ) | ~2.05 ppm (singlet, 3H) | Corresponds to the methyl protons of the acetate group. | | | Chemical Shift (δ) | ~5.50 ppm (doublet, 1H) | Corresponds to the proton at the C-3 position of the flavanonol ring. | | Mass Spectrometry | Method | ESI-MS | | | | Ion | [M+H]⁺ | m/z 347.2 | Consistent with the protonated molecule of C₁₇H₁₄O₈. | | HPLC | Purity | >98% | Confirms the high purity of the synthesized compound. | | | UV Detection | 290 nm | Wavelength used for detection based on the compound's chromophore. |

Interdisciplinary Approaches for Comprehensive Understanding of this compound Mechanisms of Action

A truly comprehensive understanding of this compound's mechanisms of action necessitates a deeply interdisciplinary approach. This involves integrating knowledge and techniques from chemistry, biology, pharmacology, and computational science to build a holistic picture from the molecular to the organismal level.

This integrated strategy begins with synthetic chemistry , which provides pure, well-characterized samples of this compound and related derivatives. butlerov.comdavidpublisher.com These compounds are then subjected to a battery of in vitro biological assays to probe their effects on specific molecular targets, such as enzymes or signaling pathways, and to assess their general cellular effects, like antioxidant or anti-inflammatory activity. biosynth.com

Simultaneously, computational modeling plays a crucial predictive and explanatory role. QSAR and molecular docking can identify likely biological targets and explain the structural basis for the observed activity, guiding the design of further experiments. researchgate.nettandfonline.com For instance, if computational models predict that this compound binds to a particular enzyme, this hypothesis can be directly tested in the lab.

The insights from in vitro and in silico studies then inform more complex cell-based and preclinical models . These experiments help to understand the compound's effects in a more physiologically relevant context, including its metabolism, and potential neuroprotective or other therapeutic effects. researchgate.net

This iterative cycle, where synthetic chemistry enables biological testing, which in turn validates and refines computational models, is at the heart of modern drug discovery and chemical biology. For a compound like this compound, this interdisciplinary approach is essential to move beyond simple activity screening and to truly understand the molecular mechanisms that underpin its biological effects, ultimately paving the way for its potential applications.

Q & A

Basic Research Questions

Q. What experimental models are suitable for evaluating the antioxidant properties of Taxifolin and its derivatives like 3-O-acetate?

  • Methodological Answer : Use in vivo rodent models (e.g., Wistar rats) to induce oxidative stress via agents like sunitinib. Measure biomarkers such as malondialdehyde (MDA), glutathione (GSH), and superoxide dismutase (SOD) levels in muscle or brain tissue. For structural derivatives like 3-O-acetate, compare dose-dependent effects with unmodified Taxifolin to assess enhanced stability or bioavailability .

Q. How can network pharmacology guide the identification of Taxifolin’s molecular targets in cancer research?

  • Methodological Answer : Combine transcriptomic data (e.g., WGCNA) with pathway enrichment tools (KEGG, GO) to map Taxifolin’s interactions. Validate predictions using in vitro assays (e.g., CCK-8 for proliferation, AO/EB staining for apoptosis, Transwell for migration) in cancer cell lines (e.g., pancreatic, cervical). For 3-O-acetate, prioritize acetylated metabolite stability in cellular uptake studies .

Q. What in vitro assays are effective for assessing Taxifolin’s antibacterial and antibiofilm activity?

  • Methodological Answer : Employ resazurin-based viability assays and crystal violet biofilm quantification against resistant strains (e.g., VRSA). Test Taxifolin 3-O-acetate at varying concentrations (10–100 µg/mL) to compare efficacy with the parent compound. Use confocal microscopy to visualize biofilm architecture disruption .

Advanced Research Questions

Q. How can metabolic engineering optimize heterologous biosynthesis of Taxifolin derivatives in Yarrowia lipolytica?

  • Methodological Answer : Introduce acetyltransferase genes into engineered Y. lipolytica strains previously optimized for Taxifolin production. Use genome-scale metabolic modeling (GSM) and flux balance analysis (FBA) to predict bottlenecks in acetylation steps. Monitor intermediate metabolites (e.g., eriodictyol) via LC-MS and adjust carbon/nitrogen ratios to enhance 3-O-acetate yield .

Q. What strategies resolve contradictions in Taxifolin’s mechanism of action across different cancer types?

  • Methodological Answer : Conduct comparative studies using siRNA knockdown or CRISPR-Cas9 to silence candidate pathways (e.g., HIF-1, β-catenin) in diverse cancer models (pancreatic, breast, cervical). Validate via Western blot (apoptosis proteins: Bcl-2, Bax) and RNA-seq to identify tissue-specific signaling crosstalk. For 3-O-acetate, assess acetyl group impact on membrane permeability and target affinity .

Q. How do structural modifications (e.g., 3-O-acetylation) influence Taxifolin’s pharmacokinetics and multitarget binding?

  • Methodological Answer : Perform molecular dynamics (MD) simulations and MM/GBSA binding affinity calculations to compare Taxifolin and 3-O-acetate interactions with targets like Aβ aggregates or cervical cancer proteins. Validate with SPR (surface plasmon resonance) for binding kinetics and in vivo PK/PD studies to track metabolite distribution .

Q. What integrated approaches elucidate Taxifolin derivatives’ effects on neurodegenerative pathways?

  • Methodological Answer : Combine in vitro Aβ aggregation assays (Thioflavin T fluorescence) with in vivo Alzheimer’s models (e.g., transgenic mice). Use RNA-seq to profile immune-related genes (e.g., granulocyte-enriched pathways) post-treatment. For 3-O-acetate, test blood-brain barrier penetration via LC-MS/MS in cerebrospinal fluid .

Data Contradiction and Analysis

Q. How to address conflicting results in Taxifolin’s immunomodulatory effects across studies?

  • Methodological Answer : Perform dose-response studies in human PBMCs or murine splenocytes to clarify biphasic effects (pro-/anti-inflammatory). Use single-cell RNA-seq to identify immune cell subsets (e.g., monocytes, granulocytes) responsive to Taxifolin. For 3-O-acetate, compare cytokine profiles (ELISA) with unmodified compound to assess structural influence on immune activation .

Q. Why do Taxifolin’s anticancer effects vary between in vitro and in vivo models?

  • Methodological Answer : Investigate metabolic differences using hepatic microsome assays to identify degradation products. Apply PK/PD modeling to correlate in vitro IC50 values with in vivo tumor suppression rates. For 3-O-acetate, test stability in plasma and tissue homogenates to optimize dosing regimens .

Methodological Frameworks

  • For Pathway Analysis : Combine network pharmacology with phosphoproteomics to map Taxifolin’s kinase targets.
  • For Structural Studies : Use X-ray crystallography or cryo-EM to resolve this compound’s interaction with Aβ fibrils .
  • For Transcriptomics : Leverage weighted gene co-expression networks (WGCNA) to identify Taxifolin-responsive modules in cancer or neurodegenerative transcriptomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.